An In-depth Technical Guide to 4-(Indolin-5-yl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-(Indolin-5-yl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] When coupled with the morpholine moiety—a heterocycle known to enhance pharmacokinetic properties such as solubility and cell permeability—the resulting molecule presents a compelling candidate for drug development.[3] This technical guide provides a comprehensive overview of 4-(Indolin-5-yl)morpholine hydrochloride, a compound of significant interest for its potential therapeutic applications. We will delve into its chemical structure, a robust and logical synthetic pathway, its putative mechanism of action grounded in current research on related structures, and detailed experimental protocols for its biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising molecular architecture.
Introduction: The Strategic Combination of Indoline and Morpholine
The field of medicinal chemistry is driven by the quest for novel molecular entities with high therapeutic efficacy and favorable safety profiles. The synthesis of hybrid molecules, combining two or more pharmacophores, is a well-established strategy to achieve this. The title compound, 4-(Indolin-5-yl)morpholine hydrochloride, represents a strategic amalgamation of two such pharmacologically significant moieties.
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The Indoline Core: The indoline (2,3-dihydroindole) nucleus is a key structural motif in a vast array of natural and synthetic compounds with diverse biological activities, including anticancer, and enzyme inhibitory properties.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for interacting with biological targets. Notably, indoline-based compounds have been extensively investigated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically implicated in the progression of various cancers.[1][2]
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The Morpholine Moiety: Morpholine is a six-membered heterocycle containing both an ether and a secondary amine functional group.[6] Its inclusion in drug candidates is often a deliberate strategy to modulate physicochemical properties. The morpholine ring can improve aqueous solubility, enhance metabolic stability, and increase the polarity of a molecule, which can lead to improved oral bioavailability and better pharmacokinetic profiles.[3] Its basic nitrogen atom allows for the formation of hydrochloride salts, which typically exhibit enhanced stability and solubility, making them ideal for pharmaceutical formulations.[7]
This guide will, therefore, explore 4-(Indolin-5-yl)morpholine hydrochloride not as a standalone entity, but as a product of rational drug design, leveraging the synergistic potential of its constituent parts.
Physicochemical Properties and Structural Elucidation
The hydrochloride salt of 4-(Indolin-5-yl)morpholine is formed by the protonation of the basic nitrogen atom of the morpholine ring with hydrochloric acid.[6] This conversion from the free base to the salt form is a standard practice in pharmaceutical development to improve the handling, stability, and solubility of amine-containing compounds.
Chemical Structure
The chemical structure consists of an indoline ring system where the morpholine moiety is attached via its nitrogen atom to the 5-position of the indoline core.
Caption: Chemical structure of 4-(Indolin-5-yl)morpholine hydrochloride.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClN₂O | Calculated |
| Molecular Weight | 240.73 g/mol | Calculated |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine hydrochloride | Generated |
| Appearance | Expected to be a crystalline solid | Inferred from similar hydrochloride salts[8] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from the properties of morpholine hydrochloride[8] |
Synthesis and Purification Protocol
There is no specific published synthesis for 4-(Indolin-5-yl)morpholine hydrochloride. However, a logical and robust synthetic route can be designed based on well-established and highly-cited chemical transformations. The proposed pathway utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[9]
The overall strategy involves the coupling of a suitably functionalized indoline precursor with morpholine, followed by conversion to the hydrochloride salt.
Caption: Proposed synthetic workflow for 4-(Indolin-5-yl)morpholine hydrochloride.
Detailed Experimental Protocol: A Four-Step Synthesis
Causality Behind Experimental Choices:
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N-Protection (Step 1): The indoline nitrogen is a secondary amine and can compete with morpholine in the subsequent coupling reaction. Protecting it, for instance as a tert-butoxycarbonyl (Boc) carbamate, prevents this side reaction and ensures regioselectivity. The Boc group is chosen for its stability under the basic conditions of the amination and its straightforward removal under acidic conditions that are unlikely to affect the rest of the molecule.
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Buchwald-Hartwig Amination (Step 2): This reaction is the method of choice for aryl amine synthesis due to its high efficiency, broad substrate scope, and tolerance of various functional groups.[9][10] The choice of palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos or BrettPhos), and base (e.g., NaOtBu or LHMDS) is critical and often requires optimization, but published protocols for similar couplings provide a strong starting point.[11][12]
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N-Deprotection (Step 3): Acid-labile protecting groups like Boc are easily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an inert solvent. This step regenerates the indoline nitrogen and yields the free base of the target molecule.
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Salt Formation (Step 4): The final step involves treating the purified free base with a solution of hydrogen chloride (commonly in an anhydrous solvent like dioxane or diethyl ether) to precipitate the hydrochloride salt. This provides a stable, crystalline solid that is easier to handle and formulate than the often-oily free base.[8]
Step 1: Synthesis of tert-butyl 5-bromoindoline-1-carboxylate
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To a stirred solution of 5-bromoindoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected intermediate as a solid.
Step 2: Synthesis of tert-butyl 5-(morpholino)indoline-1-carboxylate
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To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add tert-butyl 5-bromoindoline-1-carboxylate (1.0 eq) and morpholine (1.2 eq) dissolved in an anhydrous solvent such as toluene or 1,4-dioxane (approx. 0.1 M).[13]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.
Step 3: Synthesis of 4-(Indolin-5-yl)morpholine (Free Base)
-
Dissolve the product from Step 2 (1.0 eq) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid and extract the free base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base, which may be used directly in the next step.
Step 4: Synthesis of 4-(Indolin-5-yl)morpholine hydrochloride
-
Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 1.1-1.2 eq) dropwise with stirring.
-
A precipitate should form. Continue stirring for 30-60 minutes at room temperature or 0 °C to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 4-(Indolin-5-yl)morpholine hydrochloride as a solid.
Putative Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
While the specific biological targets of 4-(Indolin-5-yl)morpholine hydrochloride have not been reported, the indoline scaffold is a key feature of several potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an epigenetic enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 represses the expression of target genes.
In many cancers, particularly acute myeloid leukemia (AML), LSD1 is overexpressed and plays a crucial role in maintaining the cancer phenotype by suppressing the expression of tumor suppressor genes and differentiation-promoting genes.[14] Therefore, inhibiting LSD1 is a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell differentiation or apoptosis.[14]
Proposed Inhibitory Action: Indoline-based inhibitors typically act as reversible, competitive inhibitors that interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[2] The indoline core can form key interactions within the enzyme's substrate-binding pocket. It is plausible that 4-(Indolin-5-yl)morpholine hydrochloride functions similarly, with the indoline scaffold occupying the active site and the morpholine group potentially forming hydrogen bonds or other interactions that enhance binding affinity and selectivity.
Caption: Proposed mechanism of action via LSD1 inhibition.
Experimental Workflow: Assessing Cytotoxic Activity
To evaluate the potential of 4-(Indolin-5-yl)morpholine hydrochloride as an anticancer agent, a primary step is to determine its cytotoxicity against relevant cancer cell lines. The MTT assay is a standard, colorimetric method for assessing cell viability.
Protocol: MTT Assay for Cytotoxicity
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MV-4-11 for AML, given the proposed LSD1 target)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-(Indolin-5-yl)morpholine hydrochloride (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the 4-(Indolin-5-yl)morpholine hydrochloride stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
This initial cytotoxicity data is crucial for guiding further studies, including more detailed mechanism-of-action investigations and in vivo efficacy models.
Conclusion and Future Directions
4-(Indolin-5-yl)morpholine hydrochloride is a rationally designed molecule that holds considerable promise as a lead compound in drug discovery. By combining the biologically active indoline scaffold with the pharmacokinetically favorable morpholine moiety, it represents a platform for developing novel therapeutics, potentially as an inhibitor of epigenetic targets like LSD1. The synthetic route outlined in this guide is robust and scalable, enabling the production of material for further investigation. The provided experimental protocol for cytotoxicity assessment serves as a starting point for its biological characterization. Future work should focus on confirming its proposed mechanism of action, exploring its selectivity against other enzymes, and evaluating its efficacy in preclinical cancer models.
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